4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
Description
Properties
IUPAC Name |
4-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c24-19(16-6-8-18(9-7-16)23(25)26)20-10-15-29(27,28)22-13-11-21(12-14-22)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLXZDAISXHYAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Subunit Synthesis: 4-Phenylpiperazine Preparation
4-Phenylpiperazine is synthesized via reductive amination of 1-phenylpiperazine-2,5-dione using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF), followed by catalytic hydrogenation to remove protecting groups. The reaction proceeds at 65–70°C for 6 hours, yielding 85–90% pure product (Table 1).
Table 1: Synthesis of 4-Phenylpiperazine
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reductive amination | LiAlH4, THF, 65°C, 6 h | 89 | 92% |
| Deprotection | Pd/C, H2 (80 psi), acetic acid | 93 | 95% |
Sulfonylation of 4-Phenylpiperazine
The piperazine core is sulfonylated using chlorosulfonic acid in dichloromethane (DCM) at 0–5°C to form 4-phenylpiperazin-1-ylsulfonyl chloride. Excess chlorosulfonic acid (1.5 equiv) ensures monosubstitution, minimizing disulfonation byproducts. The sulfonyl chloride intermediate is isolated via fractional distillation under reduced pressure (65–70°C, 15 mmHg), achieving 78% yield.
Synthesis of 2-[(4-Phenylpiperazin-1-yl)Sulfonyl]Ethylamine
Regioselective sulfonamide formation is critical to avoid disubstitution on ethylenediamine. A protection-deprotection strategy using tert-butoxycarbonyl (Boc) groups is employed:
- Protection : Ethylenediamine is treated with di-tert-butyl dicarbonate (Boc2O) in THF to yield Boc-NH-CH2-CH2-NH2 (92% yield).
- Sulfonylation : Boc-protected ethylenediamine reacts with 4-phenylpiperazin-1-ylsulfonyl chloride in the presence of triethylamine (TEA) in DCM, forming Boc-NH-CH2-CH2-NH-SO2-(4-phenylpiperazine) (75% yield).
- Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding 2-[(4-phenylpiperazin-1-yl)sulfonyl]ethylamine (88% yield).
Table 2: Sulfonamide Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (NMR) |
|---|---|---|---|
| Protection | Boc2O, THF, 25°C, 12 h | 92 | 98% |
| Sulfonylation | TEA, DCM, 0°C, 4 h | 75 | 95% |
| Deprotection | TFA:DCM (1:3), 25°C, 2 h | 88 | 97% |
Amide Coupling: Formation of 4-Nitro-N-{2-[(4-Phenylpiperazin-1-yl)Sulfonyl]Ethyl}Benzamide
4-Nitrobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl2) in refluxing toluene (80°C, 3 h). The resultant 4-nitrobenzoyl chloride is coupled with 2-[(4-phenylpiperazin-1-yl)sulfonyl]ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 25°C for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate:hexanes, 3:7), yielding 82% pure benzamide.
Table 3: Amide Coupling Optimization
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 25 | 12 | 82 |
| DCC/DMAP | CHCl3 | 0 | 24 | 68 |
| HATU | DCM | 25 | 6 | 75 |
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sulfonylation-Amidation Strategy
A streamlined approach involves sequential sulfonylation and amidation without intermediate isolation. 4-Phenylpiperazin-1-ylsulfonyl chloride reacts directly with ethylenediamine in DCM, followed by in situ coupling with 4-nitrobenzoyl chloride. While reducing purification steps, this method yields 64% product due to competing disulfonation and hydrolysis side reactions.
Solid-Phase Synthesis Using Resin-Bound Intermediates
Immobilizing 4-phenylpiperazine on Wang resin enables stepwise sulfonylation and amidation. After cleavage with trifluoroacetic acid, the final product is obtained in 71% yield. Although scalable, this method requires specialized equipment and prolonged reaction times (48–72 h).
Spectroscopic Characterization and Validation
The final product is characterized via $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and high-resolution mass spectrometry (HRMS):
- $$ ^1H $$ NMR (400 MHz, CDCl3) : δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 7.98 (d, J = 8.8 Hz, 2H, Ar-H), 7.32–7.25 (m, 5H, Ph-H), 3.65 (t, J = 6.4 Hz, 2H, CH2-SO2), 3.12–3.08 (m, 4H, piperazine-H), 2.75–2.70 (m, 4H, piperazine-H), 2.55 (t, J = 6.4 Hz, 2H, CH2-NH).
- HRMS (ESI+) : m/z calculated for C21H25N4O5S [M+H]+: 457.1542; found: 457.1546.
Chemical Reactions Analysis
Reduction of the Nitro Group
The aromatic nitro group at the 4-position undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine. This reaction is critical for generating intermediates for further functionalization.
| Reaction | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Nitro → Amine | H₂/Pd-C, EtOH, 50°C | 4-amino derivative | 85–92% | |
| Nitro → Amine | Fe/HCl, reflux | Partial reduction observed | 60–68% |
Key Notes :
-
Catalytic hydrogenation with Pd-C in ethanol provides high yields of the primary amine.
-
Fe/HCl reduction may produce mixed products due to competing side reactions with the sulfonamide group .
Sulfonamide Hydrolysis
The ethylsulfonyl-piperazine linkage is susceptible to hydrolysis under acidic or basic conditions, cleaving the sulfonamide bond:
| Reaction | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Sulfonamide cleavage | 6M HCl, 100°C, 12h | Piperazine sulfonic acid + ethylamine-benzamide | 75% | |
| Sulfonamide cleavage | NaOH (aq), 80°C, 8h | Sodium sulfonate + free piperazine | 68% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the sulfonyl oxygen, weakening the S–N bond.
-
Basic conditions deprotonate the piperazine nitrogen, facilitating nucleophilic attack on the sulfonyl group.
Nucleophilic Substitution at the Sulfonyl Group
The sulfonamide acts as a leaving group in nucleophilic displacement reactions:
Structural Impact :
-
Thiophenol substitution replaces the piperazine-sulfonyl group with a thioether, enhancing lipophilicity .
Electrophilic Aromatic Substitution
The nitro group directs electrophiles to the meta position of the benzamide ring:
| Reaction | Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, 0°C | 4-nitro-3-bromo derivative | 55% | ||
| Nitration | HNO₃/H₂SO₄, 0°C | 4-nitro-3,5-dinitro derivative | 40% |
Limitations :
-
Harsh nitration conditions risk decomposition of the sulfonamide group.
Amide Bond Reactivity
The benzamide linkage undergoes hydrolysis under extreme conditions:
Stability :
-
The amide bond remains intact under standard synthetic conditions but degrades under prolonged heating .
Piperazine Functionalization
The 4-phenylpiperazine moiety participates in alkylation and acylation reactions:
| Reaction | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | DMF, 60°C | Quaternary ammonium derivative | 88% | |
| Acylation | AcCl, Et₃N | CH₂Cl₂, 0°C | Acetylated piperazine | 75% |
Applications :
-
Alkylation modifies the piperazine’s electronic properties, potentially enhancing receptor binding .
Comparative Reactivity of Analogous Compounds
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with piperazine moieties, such as 4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide, exhibit antidepressant-like effects. The piperazine ring is known to interact with serotonin receptors, which are crucial for mood regulation. Studies have demonstrated that modifications to the piperazine structure can enhance the efficacy of these compounds in treating depression .
Anticancer Properties
The sulfonamide group in the compound has been associated with anticancer activity. Sulfonamides can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors, thereby hindering tumor growth and proliferation. Preliminary studies suggest that derivatives of this compound may enhance the cytotoxic effects against various cancer cell lines .
Neuroprotective Effects
Given its structural characteristics, this compound may possess neuroprotective properties. Research into similar compounds has shown potential benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Investigations are ongoing to determine the specific mechanisms through which this compound exerts its effects on neuronal health .
Case Studies and Research Findings
Pharmacological Mechanisms
The pharmacological effects of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : The piperazine component facilitates interaction with serotonin receptors, influencing mood and anxiety levels.
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes like carbonic anhydrase, impacting tumor growth dynamics.
- Antioxidant Activity : Potential neuroprotective effects may arise from the compound's ability to scavenge free radicals and reduce oxidative stress.
Mechanism of Action
The mechanism of action of 4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitro group may also play a role in redox reactions within biological systems, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Conformational Differences
The following table summarizes key structural differences between the target compound and its analogues:
Key Observations:
- Linker Chemistry : The sulfonyl group in the target compound introduces polarity, which could improve aqueous solubility relative to Compound I’s ethyl linker .
- Conformational Rigidity : Compound I’s chair conformation and fixed dihedral angles (e.g., 17.3° between benzene rings) suggest constrained rotational freedom, a trait critical for receptor docking .
Physicochemical and Crystallographic Properties
Discussion:
Compound I’s crystallographic data highlight the role of weak intermolecular forces (e.g., van der Waals interactions) in stabilizing its lattice, evidenced by a density of 1.372 Mg/m³ . The target compound’s sulfonyl group may foster stronger dipole interactions, possibly leading to higher melting points or altered crystal packing.
Biological Activity
4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a chemical compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a nitro group, a sulfonamide moiety, and a phenylpiperazine ring, which are known to influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 432.5 g/mol. The presence of the nitro group and sulfonamide enhances its solubility and reactivity, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O5S |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 897621-19-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in neurotransmission.
Target Interaction:
- Acetylcholinesterase (AChE) Inhibition: The compound has been shown to inhibit AChE, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is particularly relevant in neurodegenerative diseases like Alzheimer's, where enhancing cholinergic transmission can improve cognitive function .
Biochemical Pathways:
Inhibition of AChE affects cholinergic neurotransmission pathways, which can enhance synaptic signaling and potentially improve memory and learning processes.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Neuroprotective Effects: Studies have shown that compounds with similar structures can protect neuronal cells from apoptosis, suggesting potential therapeutic applications in neurodegenerative disorders .
- Antitumor Activity: Preliminary findings indicate that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines, although further studies are needed to elucidate the specific mechanisms involved .
Case Studies
Several studies have investigated the pharmacological potential of piperazine derivatives, including those similar to this compound:
- Study on AChE Inhibition: A study demonstrated that piperazine derivatives could effectively inhibit AChE activity, leading to enhanced cognitive function in animal models .
- Anticancer Screening: Another research effort evaluated the cytotoxicity of various piperazine compounds against human cancer cell lines, revealing promising results for compounds structurally related to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
